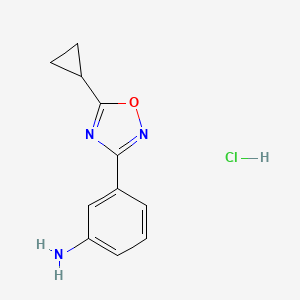

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

Overview

Description

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as this compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and X-ray diffraction . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 175.61 g/mol . More detailed properties such as melting point, boiling point, and solubility can be determined using specific experimental setups.Scientific Research Applications

Synthesis and Characterization

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a derivative within the broader class of 1,2,4-oxadiazole compounds, which are of significant interest in the field of organic chemistry due to their diverse biological activities. The synthesis and characterization of these compounds involve complex reaction schemes starting from basic materials such as benzohydrazide. The final structures are confirmed through various spectroscopic methods, including FT-IR, NMR (both ^1H and ^13C), and mass spectral studies. This meticulous process aims to develop novel compounds with potential biological applications, highlighting the importance of structural analysis in understanding the properties and potential utility of these derivatives (Kavitha, Kannan, & Gnanavel, 2016).

Biological Evaluation

The biological evaluation of 1,2,4-oxadiazole derivatives, including those similar to this compound, encompasses the examination of their antidiabetic, anti-inflammatory, and anticancer activities. These studies are crucial for identifying the therapeutic potential of new compounds. Through screening processes, researchers assess the efficacy of synthesized compounds against various diseases, laying the groundwork for future pharmaceutical applications (Kavitha, Kannan, & Gnanavel, 2016).

Antimicrobial Activity

Further research into 1,2,4-oxadiazole derivatives explores their antimicrobial properties. Studies on synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, which share a core structure with this compound, reveal moderate to good antimicrobial activities against a range of bacterial and fungal strains. Such findings underscore the potential of these compounds in developing new antimicrobial agents to combat resistant pathogens (Kavitha, Zulfareen, Kannan, & Gnanavel, 2016).

Future Directions

The future directions for the research and development of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride and similar compounds could include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . Additionally, these compounds could be further explored for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind with high affinity to benzodiazepine receptors, exhibiting both agonist and antagonist activities . This interaction suggests its potential use in modulating neurotransmitter activity and influencing central nervous system functions. Additionally, the compound’s structure allows it to participate in hydrogen bonding, which is crucial for its interaction with target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in neurotransmission and synaptic plasticity . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to benzodiazepine receptors highlights its role in modulating neurotransmitter activity . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The hydrogen bond acceptor properties of the compound’s oxadiazole ring play a crucial role in its binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal central nervous system depression, while higher doses can lead to significant changes in behavior and cellular function . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes multi-step processes involving both oxidation and conjugation reactions . These metabolic pathways influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical activity .

Properties

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFLJFKFOHOULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)